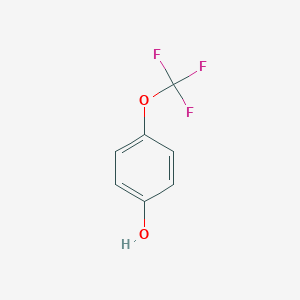

4-(Trifluoromethoxy)phenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRJNKMAZMEYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232002 | |

| Record name | p-(Trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828-27-3 | |

| Record name | 4-(Trifluoromethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Trifluoromethoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethoxy)phenol CAS number and molecular formula

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (CAS No. 828-27-3), a versatile fluorinated building block with significant applications in pharmaceuticals, agrochemicals, and material science. This document delves into its chemical and physical properties, synthesis, key applications, and safe handling protocols, offering field-proven insights for laboratory and development settings.

Core Chemical Identity and Physical Properties

This compound is a substituted phenol featuring a trifluoromethoxy group at the para position. This electron-withdrawing group imparts unique electronic properties, influencing the reactivity and biological activity of molecules into which it is incorporated.

| Property | Value | Source(s) |

| CAS Number | 828-27-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₅F₃O₂ | [1][2][3][5][6][7] |

| Molecular Weight | 178.11 g/mol | [1][4][5][6] |

| Synonyms | 4-Hydroxyphenyl trifluoromethyl ether, p-(Trifluoromethoxy)phenol | [1][2][5][6][8][9] |

| Appearance | Light yellow to clear brown liquid/oil | [5][6][9] |

| Melting Point | 17-19 °C | [6][9][10][11] |

| Boiling Point | 92 °C @ 25 mmHg | [4][6][9] |

| Density | 1.375 g/mL @ 25 °C | [4][6][10] |

| Refractive Index | n20/D 1.447 | [4][6][10] |

| Flash Point | 86 °C (186.8 °F) | [6][11] |

| Solubility | Soluble in chloroform and methanol | [6] |

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that highlights key transformations in aromatic chemistry. The trifluoromethoxy group is typically introduced early in the synthetic sequence. A representative pathway, as suggested by patent literature for related compounds, involves the formation of a trifluoromethoxybenzene derivative followed by functional group manipulations to introduce the phenol moiety.[12]

The causality behind this experimental choice lies in the stability of the trifluoromethoxy group under various reaction conditions, making it a robust substituent to carry through a synthetic sequence. The process is designed to be industrially scalable, employing manageable reaction conditions and reagents.[12]

Caption: A potential synthetic route to this compound.

Applications in Scientific Research and Development

The unique electronic properties conferred by the trifluoromethoxy group make this compound a valuable building block in several high-technology sectors.

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[7][13] The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. It has been investigated for its potential in developing anti-tuberculosis drugs.[11]

-

Agrochemicals : This compound is utilized in the formulation of modern herbicides and fungicides, where the trifluoromethoxy moiety can contribute to increased efficacy of the active ingredients.[9]

-

Material Science : this compound is incorporated into advanced polymer formulations to improve properties such as thermal stability and chemical resistance, making them suitable for high-performance applications.[9]

-

Fine and Electronic Chemicals : Its utility extends to the synthesis of dyes and liquid crystal materials.[12]

Caption: Structure-application relationship of this compound.

Experimental Protocols: Safe Handling and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Step-by-Step Safe Handling Protocol

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[2][14] Ensure that an emergency eye wash station and safety shower are readily accessible.[2]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[15][16]

-

Eye Protection : Use chemical safety goggles and a face shield.[2]

-

Respiratory Protection : If working outside a fume hood or if aerosol generation is possible, use a NIOSH-approved respirator with appropriate cartridges.[15]

-

Skin and Body Protection : Wear a lab coat. For larger quantities, impervious clothing may be necessary.[16]

-

-

Handling Procedures :

-

Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][15]

Storage Protocol

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][14]

-

Keep under an inert atmosphere (e.g., nitrogen or argon) as the material can be hygroscopic.[6][11][14]

-

Store away from incompatible materials such as strong oxidizing agents and acid chlorides.[14]

Caption: Workflow for the safe handling of this compound.

Safety and Toxicology Profile

This compound is classified as a hazardous substance. Understanding its toxicological profile is critical for risk assessment and mitigation.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Source(s) |

| Acute Toxicity (Oral) | GHS06 | Danger | H301: Toxic if swallowed. | [1][6] |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. | [1][2][6] |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. | [2] |

| STOT - Single Exposure | GHS07 | Danger | H335: May cause respiratory irritation. | [2] |

| Aquatic Hazard (Chronic) | (None) | Danger | H412: Harmful to aquatic life with long lasting effects. | [1][6] |

In case of exposure, immediate first aid is crucial. For skin or eye contact, rinse thoroughly with water for at least 15 minutes and seek immediate medical attention.[14][15] If inhaled, move the person to fresh air.[14] If swallowed, rinse the mouth and get immediate medical help.[14][15]

Conclusion

This compound is a cornerstone intermediate for chemists and researchers in drug discovery and material science. Its unique trifluoromethoxy substituent provides a powerful tool for modulating molecular properties to achieve desired biological or material characteristics. While its utility is vast, its hazardous nature demands rigorous adherence to safety protocols to ensure its responsible and effective use in advancing science and technology.

References

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 828-27-3 | Chemical Name : this compound. Retrieved from [Link]

-

Capot Chemical. (2013). MSDS of this compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-(TRIFLUOROMETHYL)PHENOL. Retrieved from [Link]

- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Generic Supplier. (n.d.). This compound: A Versatile Fine Chemical Intermediate for Diverse Industrial Applications. Retrieved from [Link]

-

African Rock Art. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 828-27-3|this compound|BLD Pharm [bldpharm.com]

- 4. 4-(三氟甲氧基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 7. This compound (828-27-3) at Nordmann - nordmann.global [nordmann.global]

- 8. Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. This compound | 828-27-3 | FT64442 [biosynth.com]

- 12. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. capotchem.com [capotchem.com]

- 16. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenol is a fluorinated aromatic compound that has garnered significant interest in various scientific and industrial fields, particularly in drug discovery and materials science.[1][2] The presence of the trifluoromethoxy (-OCF3) group imparts unique physicochemical properties that distinguish it from its non-fluorinated analog, phenol. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers and professionals working with this versatile molecule.

The trifluoromethoxy group is a powerful modulator of a molecule's electronic and steric character. It is strongly electron-withdrawing, which influences the acidity of the phenolic proton and the reactivity of the aromatic ring.[3] Furthermore, its lipophilicity and metabolic stability make it a desirable feature in the design of novel pharmaceuticals and advanced materials.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, application, and the design of new molecular entities.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 828-27-3 | [5] |

| Molecular Formula | C₇H₅F₃O₂ | [5] |

| Molecular Weight | 178.11 g/mol | [5] |

| Appearance | Low melting solid or clear brown liquid | [6][7] |

| Melting Point | 17-18 °C | [7] |

| Boiling Point | 80 °C @ 15 mmHg; 92 °C @ 25 mmHg | [5][7] |

| Density | 1.375 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.447 | [7] |

| Flash Point | 86 °C (187 °F) | [7] |

Acidity and Solubility

Information on the quantitative solubility of this compound is limited. It is reported to be soluble in chloroform and methanol.[7] Due to its polar phenolic group and lipophilic trifluoromethoxy-substituted aromatic ring, it is expected to exhibit moderate solubility in a range of organic solvents.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm), with their chemical shifts influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxyl group. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon attached to the hydroxyl group (ipso-carbon) is expected to be deshielded and appear at a downfield chemical shift. The carbon of the trifluoromethoxy group will also have a characteristic chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound, showing a single resonance for the three equivalent fluorine atoms of the trifluoromethoxy group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents. Common fragmentation pathways for phenols include the loss of CO and the formation of various radical cations. The NIST WebBook provides access to the mass spectrum of this compound.[9]

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the diazotization of 4-(trifluoromethoxy)aniline followed by hydrolysis of the diazonium salt.

Caption: General synthesis of this compound.

A detailed experimental protocol for a similar transformation can be found in the literature for the synthesis of related fluorinated phenols.[10] Another patented method describes the preparation of trifluoromethyl-substituted phenols from the corresponding anilines.[11]

Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy group.

-

Acidity and O-Alkylation: The phenolic proton is acidic and can be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide is a competent nucleophile and can undergo O-alkylation reactions, such as the Williamson ether synthesis, to form aryl ethers.[12]

Caption: O-Alkylation via the Williamson ether synthesis.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Conversely, the trifluoromethoxy group is deactivating. The directing effects of the hydroxyl group are generally dominant, leading to substitution at the positions ortho to the hydroxyl group.[13] Reactions such as halogenation and nitration are expected to occur at these positions.[3]

Applications

The unique properties of this compound make it a valuable building block in several areas.

Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Increased lipophilicity can improve membrane permeability and bioavailability. This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[2] For instance, it has been used in the preparation of Kv1.5 potassium channel inhibitors.[7] There is also a report of its potential as an anti-tuberculosis agent.[14]

Materials Science

In materials science, the incorporation of fluorinated moieties like the trifluoromethoxy group can impart desirable properties to polymers and other materials. These properties include enhanced thermal stability, chemical resistance, and specific electronic characteristics.[15][16] this compound is used as a monomer or modifying agent in the synthesis of high-performance polymers.[4] There is also interest in its use for the preparation of liquid crystals.[7]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The product is stable under normal handling and storage conditions.[5] It should be stored in a dry, cool, and well-ventilated area, away from heat, sparks, and flame. It is incompatible with strong oxidizing agents.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of physical and chemical properties conferred by the trifluoromethoxy group. Its utility in drug discovery for modulating pharmacokinetic and pharmacodynamic properties, and in materials science for creating high-performance polymers, underscores its importance. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

- [Supporting Information for various chemical syntheses and characteriz

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Specialty Chemicals. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg. (2023, December 10). 1H NMR data for 4- trifluoromethyl phenol. Retrieved from [Link]

- Vollmer, W., et al. (1995). 19F Nuclear Magnetic Resonance as a Tool to Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 61(8), 3142-3148.

-

African Rock Art. (2025, December 21). This compound. Retrieved from [Link]

- T. Billard, et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13, 2873-2880.

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

- Anderson, A. (2024, March 2).

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

ACS Omega. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from [Link]

-

eScholarship.org. (2019, December 20). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Retrieved from [Link]

-

Organic Letters. (2013). NBS-Initiated Electrophilic Phenoxyetherification of Olefins. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

- [General Mass Spectrometry Fragmentation Inform

-

Angewandte Chemie International Edition. (2016, July 21). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

-

PMC. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Retrieved from [Link]

- [Preparation of 4-nitrophenol]. (URL not provided)

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

- Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine: How 3-(Trifluoromethoxy)phenol Enhances Properties in Polymers and Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluoropolymers: The Right Material for the Right Applications. Retrieved from [Link]

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

PubMed Central. (n.d.). Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Retrieved from [Link]

-

Figshare. (2017, March 9). Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Retrieved from [Link]

Sources

- 1. 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. slideshare.net [slideshare.net]

- 8. 4-(三氟甲氧基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Phenol, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Phenol - Wikipedia [en.wikipedia.org]

- 14. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 15. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenol: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenol, a key building block in modern medicinal chemistry and material science. We will delve into its fundamental chemical properties, explore detailed synthesis protocols with an emphasis on the rationale behind experimental choices, and discuss its applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who seek a deeper understanding of this versatile compound.

Core Molecular Attributes of this compound

This compound is an aromatic organic compound characterized by a phenol group substituted with a trifluoromethoxy group at the para position.[1][2] This substitution pattern imparts unique physicochemical properties that are highly sought after in the design of novel molecules.

Structural Formula:

SMILES String: Oc1ccc(OC(F)(F)F)cc1[3][4][5]

The trifluoromethoxy (-OCF₃) group is a powerful modulator of a molecule's electronic and lipophilic character. Unlike the trifluoromethyl (-CF₃) group, the oxygen atom in the -OCF₃ moiety introduces a degree of polarity and alters the overall electronic effect on the aromatic ring, influencing its reactivity and intermolecular interactions.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, reaction setup, and predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃O₂ | [1][7] |

| Molecular Weight | 178.11 g/mol | [3][4][7] |

| CAS Number | 828-27-3 | [1][3][5] |

| Appearance | Light yellow to orange clear liquid | [2] |

| Boiling Point | 92 °C at 25 mmHg | [3][4][8] |

| Melting Point | 17-19 °C | [2][9] |

| Density | 1.375 g/mL at 25 °C | [3][4][8] |

| Refractive Index | n20/D 1.447 | [3][4][8] |

| Flash Point | 86 °C (closed cup) | [4][9] |

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The synthesis of this compound can be approached through several routes. Here, we present a common and industrially relevant method starting from 4-(trifluoromethoxy)aniline, which involves a diazotization reaction followed by hydrolysis. This method is favored for its scalability and relatively high yields.

Experimental Protocol: Diazotization of 4-(Trifluoromethoxy)aniline

This protocol outlines the conversion of 4-(trifluoromethoxy)aniline to this compound.

Step 1: Preparation of the Diazonium Salt

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, combine 75 g of 4-(trifluoromethoxy)aniline with 750 mL of 9N sulfuric acid.

-

Cool the mixture to below 5°C in an ice bath with constant stirring. Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Slowly add a solution of 31 g of sodium nitrite in 62 mL of water dropwise to the cooled aniline solution. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5°C. The formation of the diazonium salt is an exothermic reaction, and careful temperature management is paramount for safety and yield.

Step 2: Hydrolysis of the Diazonium Salt

-

In a separate vessel, bring 750 mL of 9N sulfuric acid to a boil (approximately 110°C).

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the boiling sulfuric acid. This step should be performed with caution as nitrogen gas is vigorously evolved. The elevated temperature facilitates the hydrolysis of the diazonium salt to the corresponding phenol.

-

Maintain the reaction mixture at 110°C for 2 hours to ensure complete decomposition of the diazonium salt.

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature (25°C).

-

The product, this compound, will likely separate as a denser organic layer at the bottom of the reaction vessel. Separate this bottom layer.

-

Extract the remaining aqueous layer with dichloromethane to recover any dissolved product.

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

For higher purity, the crude product can be further purified by vacuum distillation.

Causality Behind Experimental Choices

-

Choice of Acid: Sulfuric acid is used both as a solvent for the aniline and as a catalyst for the diazotization and subsequent hydrolysis. Its high boiling point is also advantageous for the hydrolysis step.

-

Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose, sometimes explosively. Keeping the temperature below 5°C ensures the stability of the diazonium intermediate, maximizing the yield of the desired product.

-

Boiling Sulfuric Acid for Hydrolysis: The hydrolysis of the diazonium salt to a phenol requires a significant activation energy. Performing this step in boiling sulfuric acid provides the necessary thermal energy to drive the reaction to completion.

-

Extraction with Dichloromethane: Dichloromethane is an effective solvent for extracting this compound from the aqueous reaction mixture due to its immiscibility with water and good solvating power for the product.

Synthesis Pathway Diagram

Caption: Synthesis of this compound from 4-(Trifluoromethoxy)aniline.

Applications in Drug Discovery and Development

The unique properties of the trifluoromethoxy group make this compound a valuable building block in drug design.[10] The incorporation of the -OCF₃ group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[6]

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.[6]

-

Lipophilicity and Permeability: The trifluoromethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[6] This is a critical factor for oral bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can influence the acidity of the phenolic proton, which can be crucial for receptor binding and pharmacokinetic properties.

-

Bioisosteric Replacement: The trifluoromethoxy group can be used as a bioisostere for other chemical groups to fine-tune the properties of a lead compound.

This compound has been employed as a key intermediate in the synthesis of a variety of biologically active molecules, including:

-

Kv1.5 Potassium Channel Inhibitors: Used in the preparation of 1-aryloxyethyl piperazine derivatives as potential treatments for atrial fibrillation.

-

Anti-tuberculosis Agents: The structural motif is found in compounds with activity against Mycobacterium tuberculosis.[9]

-

Agrochemicals: It is a component in the formulation of some herbicides and fungicides.[2]

-

Pharmaceutical Intermediates: It serves as a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs).[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classifications: Acute toxicity (oral), skin corrosion, and eye damage.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[9]

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the pharmaceutical and agrochemical industries. Its unique structural and electronic properties, conferred by the trifluoromethoxy group, provide medicinal chemists with a powerful tool for optimizing the pharmacological profiles of drug candidates. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.

References

- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Stenutz. This compound. [Link]

-

NIST. Phenol, 4-(trifluoromethoxy)-. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 2. This compound (828-27-3) at Nordmann - nordmann.global [nordmann.global]

- 3. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 4. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

- 7. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 8. This compound | 828-27-3 | FT64442 [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Solubility in Modern Chemistry

An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)phenol in Organic Solvents

This compound is a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1] Its unique trifluoromethoxy group (-OCF₃) imparts significant alterations to the electronic properties, lipophilicity, and metabolic stability of target molecules, making it a prized intermediate in drug design and material science.[1] However, the successful application of this reagent is fundamentally governed by its behavior in solution. Solubility is not merely a physical constant; it is a critical parameter that dictates reaction kinetics, influences purification strategies like crystallization, and ultimately impacts the feasibility and scalability of a synthetic process.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Moving beyond theoretical principles, we delve into the causality behind its solubility profile, present robust, field-proven methodologies for its empirical determination, and offer insights to guide solvent selection for research, development, and manufacturing applications.

Core Physicochemical Properties: The Blueprint for Solubility Behavior

Understanding the intrinsic properties of this compound is essential to predict and interpret its solubility. The interplay between its aromatic phenol structure and the highly electronegative trifluoromethoxy group defines its interaction with various solvent systems.

| Property | Value | Source / Significance |

| CAS Number | 828-27-3 | [1][2][3] Unique identifier for the correct isomer. |

| Molecular Formula | C₇H₅F₃O₂ | [1][2][3] |

| Molecular Weight | 178.11 g/mol | [1][2] Essential for converting between mass and molar concentrations. |

| Appearance | Light yellow to orange clear liquid | [1][4] Indicates the compound is liquid at room temperature. |

| Melting Point | 17-19 °C | [1][5] Low melting point confirms its liquid state under standard lab conditions. |

| Density | ~1.37 g/mL | [1][6] Important for volume-to-mass conversions in process chemistry. |

| pKa (Predicted) | 9.30 ± 0.13 | [5] As a phenol, it is a weak acid.[7] This value is crucial for understanding pH-dependent solubility in protic or aqueous-organic mixtures. The acidic proton allows for salt formation in basic media, dramatically increasing aqueous solubility. |

| logP (Octanol/Water) | 2.291 (Calculated) | [2] Indicates a moderate degree of lipophilicity. The compound has a preference for non-polar environments over water, suggesting good solubility in many organic solvents. |

| Water Solubility | log₁₀WS = -2.30 (Calculated, mol/L) | [2] Corresponds to a very low intrinsic solubility in pure water, reinforcing the need for organic solvents. |

Anticipated Solubility Profile in Organic Solvents

While precise, publicly available quantitative data is scarce, a qualitative solubility profile can be expertly predicted based on the "like dissolves like" principle, grounded in the molecule's structure.[8][9] this compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a larger, moderately lipophilic trifluoromethoxy-substituted benzene ring.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, readily interacting with the -OH group of protic solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO, Acetonitrile | High to Medium | These solvents can accept hydrogen bonds from the phenolic proton. The overall polarity of the molecule is compatible with these solvents. Solubility may be slightly lower than in protic solvents due to the lack of solvent hydrogen bond donation. |

| Non-Polar Aromatic | Toluene, Benzene | Medium | The aromatic rings of the solvent and solute can engage in favorable π-π stacking interactions. The trifluoromethoxy group contributes to lipophilicity, aiding dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Medium | These solvents are of intermediate polarity and are effective at solvating a wide range of organic molecules. The compound's moderate logP suggests good compatibility. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant polarity imparted by the hydroxyl group will limit solubility in highly non-polar, aliphatic solvents where interactions are dominated by weak van der Waals forces. |

Experimental Determination of Solubility: Protocols for Accuracy and Reliability

Theoretical predictions require empirical validation. The following protocols represent industry-standard methods for generating high-quality, reliable solubility data.

Method 1: The Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a saturated solution after a prolonged equilibration period. This protocol is adapted from OECD Guideline 107 for organic solvents.[11]

Protocol Steps:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of the selected organic solvent. The excess solid phase is critical to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer changing.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess undissolved material to settle. Alternatively, centrifugation can be used for rapid and efficient separation.

-

Sampling and Dilution: Carefully withdraw a clear aliquot from the supernatant of each vial. It is imperative not to disturb the settled solid. Immediately perform a precise, gravimetric dilution of the aliquot with a suitable mobile phase to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Method.

Method 2: Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration is a powerful and efficient technique that can determine both the pKa and the intrinsic aqueous solubility (S₀) simultaneously.[12][13] This is particularly valuable in drug development for predicting solubility in different pH environments.

Protocol Steps:

-

System Setup: Calibrate a pH electrode and an automated titrator. Prepare a solution of the compound in a co-solvent system (e.g., Methanol/Water) to ensure initial dissolution.

-

Titration (Base to Acid): Titrate the solution with a standardized solution of hydrochloric acid (HCl). The automated system records the pH after each incremental addition of titrant.

-

Precipitation: As the pH decreases, the phenol becomes fully protonated (neutral form), and its concentration will eventually exceed its intrinsic solubility limit, causing it to precipitate out of the solution. This is observed as a plateau or change in the slope of the titration curve.

-

Titration (Acid to Base): After precipitation, reverse the titration by adding a standardized solution of potassium hydroxide (KOH), re-dissolving the compound as it is converted to its more soluble phenolate salt.

-

Data Analysis: Specialized software is used to analyze the full titration curve. The inflection point of the curve in the single-phase region is used to determine the pKa. The data from the two-phase (precipitate-present) region is analyzed using Henderson-Hasselbalch-based equations to calculate the intrinsic solubility (S₀) of the neutral species.[12]

Caption: Potentiometric Titration Workflow for pKa and Solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique chemical structure. While theoretical principles predict high solubility in polar organic solvents and lower solubility in non-polar aliphatic media, precise quantitative data for process optimization and model development must be obtained empirically. The Shake-Flask method provides the definitive thermodynamic solubility value essential for crystallization and formulation, while potentiometric titration offers invaluable data on pH-dependent behavior critical for drug development. By employing these robust methodologies, researchers can effectively harness the potential of this compound, ensuring efficient, scalable, and predictable outcomes in their synthetic and developmental endeavors.

References

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Retrieved from [Link]

- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from course website. (Simulated reference based on generic lab manual content found).

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Fuguet, E., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, Section 1, No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

-

CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]

-

ERIC. (2017, May). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. Retrieved from [Link]

-

YouTube. (2023, July 14). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. Retrieved from [Link]

-

Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = / -. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-. Retrieved from [Link]

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Phenol, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 4. This compound | 828-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Phenol - Wikipedia [en.wikipedia.org]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. govinfo.gov [govinfo.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

4-(Trifluoromethoxy)phenol: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethoxy Group

In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for modulating the physicochemical and biological properties of organic molecules.[1][2] Unlike its simpler analogue, the methoxy group, the trifluoromethoxy group is strongly electron-withdrawing and significantly more lipophilic.[3][4] These characteristics can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2]

4-(Trifluoromethoxy)phenol stands out as a critical building block for introducing this valuable moiety.[5][6] Its phenolic hydroxyl group provides a versatile handle for a variety of chemical transformations, including etherification and esterification, while the trifluoromethoxy-substituted aromatic ring can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of this compound as a synthetic intermediate, offering detailed experimental protocols and insights into its application.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 828-27-3 | [7] |

| Molecular Formula | C₇H₅F₃O₂ | [7] |

| Molecular Weight | 178.11 g/mol | [7] |

| Appearance | Clear brown liquid | [1] |

| Melting Point | 17 °C | [7] |

| Boiling Point | 91-93 °C (20 mmHg) | [8] |

| Density | 1.375 g/cm³ | [7] |

| Flash Point | 86 °C | [7] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group being significantly influenced by the fluorine atoms.

-

IR Spectrum: The infrared spectrum displays a characteristic broad absorption for the hydroxyl group (O-H stretch) and strong absorptions corresponding to the C-F and C-O bonds of the trifluoromethoxy group.[9]

-

Mass Spectrum (EI): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[10]

Synthesis of the Building Block: this compound

While commercially available, understanding the synthesis of this compound provides valuable context for its chemistry. A common laboratory-scale synthesis involves the diazotization of 4-(trifluoromethoxy)aniline followed by hydrolysis of the resulting diazonium salt.[11]

Experimental Protocol: Synthesis from 4-(Trifluoromethoxy)aniline

Reaction Scheme:

Caption: Synthesis of this compound via diazotization-hydrolysis.

Step-by-Step Methodology:

-

Diazotization: In a flask equipped with a mechanical stirrer and a thermometer, 4-(trifluoromethoxy)aniline (1 equivalent) is dissolved in a solution of 9N sulfuric acid. The mixture is cooled to below 5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Hydrolysis: The cold diazonium salt solution is added portion-wise to a separate flask containing boiling 9N sulfuric acid. The reaction is heated at reflux for 2 hours.

-

Workup and Purification: The reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Core Synthetic Transformations: Leveraging this compound as a Nucleophile

The phenolic hydroxyl group of this compound is its most reactive site for nucleophilic attack. O-alkylation, particularly through the Williamson ether synthesis, is a fundamental transformation to generate a diverse array of aryl ethers.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[12][13][14] The reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated by deprotonation of the phenol, acts as a nucleophile, attacking an alkyl halide.[10]

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 4-Ethoxy-1-(trifluoromethoxy)benzene

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone as the solvent.

-

Addition of Alkylating Agent: Add ethyl bromide (1.2 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to afford pure 4-ethoxy-1-(trifluoromethoxy)benzene.

Expanding Synthetic Utility: this compound in Carbon-Carbon Bond Formation

To utilize this compound in modern cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halide. The electron-rich nature of the phenol facilitates electrophilic aromatic substitution, such as bromination.

Bromination of this compound

The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked, bromination is expected to occur at the ortho position.

Experimental Protocol: Synthesis of 2-Bromo-4-(trifluoromethoxy)phenol

Reaction Scheme:

Caption: Bromination of this compound.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Bromine: A solution of bromine (1.0 equivalent) in dichloromethane is added dropwise to the stirred solution over 2 hours.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield 2-bromo-4-(trifluoromethoxy)phenol.[15]

Suzuki-Miyaura Cross-Coupling

With the brominated derivative in hand, a plethora of carbon-carbon bond-forming reactions become accessible. The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of biaryls.[16][17][18]

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Synthesis of 2-Phenyl-4-(trifluoromethoxy)phenol

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask, combine 2-bromo-4-(trifluoromethoxy)phenol (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent and Catalyst Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask. Degas the mixture by bubbling argon through it for 15 minutes. Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-4-(trifluoromethoxy)phenol.

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is present in a number of marketed pharmaceuticals and agrochemicals, underscoring the importance of building blocks like this compound.[2][19] For instance, it is a key intermediate in the synthesis of certain kinase inhibitors and other targeted therapies. In the agrochemical sector, this moiety contributes to the efficacy and persistence of herbicides and fungicides.[13]

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[3][20] It can cause skin irritation and serious eye damage.[3][20] It is also light-sensitive, air-sensitive, and hygroscopic.[20][21] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Store in a cool, dry place under an inert atmosphere.[7]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and lipophilic properties, conferred by the trifluoromethoxy group, make it an attractive starting material for the synthesis of complex molecules with enhanced biological and material properties. The synthetic transformations outlined in this guide—O-alkylation and C-C bond formation via halogenation and cross-coupling—provide a robust toolkit for researchers to incorporate this important structural motif into a wide range of target molecules. The detailed protocols and mechanistic insights presented herein are intended to empower researchers in their pursuit of novel and impactful chemical entities.

References

-

Capot Chemical. MSDS of this compound. (2013). [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

ChemSynthesis. This compound. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Request PDF. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]

-

NIST WebBook. Phenol, 4-(trifluoromethoxy)-. [Link]

- Google Patents. Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

Royal Society of Chemistry. Supporting information. [Link]

-

YouTube. Williamson Ether Synthesis. (2018). [Link]

-

MDPI. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

-

Scribd. Bromination Method for Chemists. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

SciSpace. Suzuki-Miyaura Cross Coupling reaction of bromostilbene: insights on the nature of the boron Species. (2007). [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. (2021). [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025). [Link]

-

YouTube. Suzuki cross-coupling reaction. (2020). [Link]

-

ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

-

PMC. Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. [Link]

-

SpectraBase. (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. [Link]

-

SpectraBase. Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound (828-27-3) at Nordmann - nordmann.global [nordmann.global]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Page loading... [wap.guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. 2-BROMO-4-(TRIFLUOROMETHYL)PHENOL | 81107-97-3 [chemicalbook.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. rsc.org [rsc.org]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. orgsyn.org [orgsyn.org]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Trifluoromethoxy)phenol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenol is a fluorinated organic compound that has emerged as a critical building block in the synthesis of a wide array of functional molecules, ranging from pharmaceuticals and agrochemicals to advanced materials.[1][2] The trifluoromethoxy (-OCF3) group imparts unique physicochemical properties to the parent phenol molecule, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics, making it a highly sought-after substituent in modern medicinal and materials chemistry.[3][4] This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, offering field-proven insights for researchers and professionals in drug development and related scientific disciplines.

The Dawn of Aromatic Trifluoromethyl Ethers: Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine-containing groups into organic molecules has long been recognized as a powerful strategy to modulate their biological and physical properties. While the trifluoromethyl (-CF3) group had seen earlier exploration, the trifluoromethoxy (-OCF3) group remained a more elusive target for synthetic chemists.

The first synthesis of aryl trifluoromethyl ethers was a landmark achievement credited to the Soviet chemist L. M. Yagupol'skii in 1955.[5][6] His pioneering work involved a two-step process starting from substituted anisoles. The methyl group of the anisole was first chlorinated to a trichloromethyl group, which was then subjected to a chlorine-fluorine exchange reaction using antimony trifluoride (SbF3) in the presence of antimony pentachloride (SbCl5) or anhydrous hydrogen fluoride (HF) to yield the desired aryl trifluoromethyl ether.[6] This seminal work laid the foundation for the future development of a vast array of trifluoromethoxylated compounds, including this compound.

Evolution of Synthesis and Manufacturing

The synthetic routes to this compound have evolved significantly since Yagupol'skii's initial reports, driven by the need for more efficient, scalable, and safer methodologies.

Early Synthetic Approaches

The early methods for the synthesis of aryl trifluoromethyl ethers, which could be adapted for this compound, were often harsh and required specialized equipment. These included:

-

The Yagupol'skii Method (adapted): This would involve the synthesis of 4-methoxyphenol, followed by the challenging chlorination and subsequent fluorination steps. The high temperatures and corrosive reagents made this approach less than ideal for large-scale production.[5][6]

-

From 4-Aminophenol: An alternative route involves the diazotization of 4-(trifluoromethoxy)aniline, followed by hydrolysis of the diazonium salt. The precursor, 4-(trifluoromethoxy)aniline, could be prepared from 4-nitrotrifluoromethoxybenzene.[7]

Modern Synthetic Protocols

Contemporary methods for the synthesis of this compound focus on improved yields, milder reaction conditions, and greater functional group tolerance. Some of the notable modern approaches include:

-

Oxidative Desulfurization-Fluorination: This method involves the conversion of a phenol to a xanthate, which is then treated with a fluorinating agent to yield the trifluoromethyl ether.[5]

-

Direct O-Trifluoromethylation of Phenols: Recent advancements have led to the development of reagents that can directly trifluoromethylate the hydroxyl group of phenols. These methods often employ hypervalent iodine reagents or electrophilic trifluoromethylating agents.[8][9]

-

From 4-(Trifluoromethoxy)phenylboronic Acid: A photocatalytic method using iron(III) oxide has been reported for the conversion of 4-(trifluoromethoxy)phenylboronic acid to this compound in high yield.[10]

A representative synthetic workflow for this compound.

Physicochemical Properties

The trifluoromethoxy group significantly influences the physicochemical properties of the phenol ring, leading to characteristics that are highly desirable in drug design and materials science.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃O₂ | [11] |

| Molecular Weight | 178.11 g/mol | [11] |

| Appearance | Light yellow to yellow to orange clear liquid | |

| Boiling Point | 92 °C at 25 mmHg | [10] |

| Melting Point | 17-18 °C | [10] |

| Density | 1.375 g/mL at 25 °C | [10] |

| pKa | 9.30 ± 0.13 (Predicted) | [10] |

| Refractive Index (n20/D) | 1.447 | [10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.18-7.30 (m, 2H), 6.94-6.78 (m, 3H), 5.30 (s, br, 1H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.4, 129.5, 120.6, 115.2 | |

| IR (Neat) | 3350 (O-H stretch), 1510 (C=C stretch), 1260, 1210, 1160 (C-F stretch) cm⁻¹ | [12] |

| Mass Spectrum (EI) | m/z 178 (M+), 159, 131, 109 | [13] |

Applications in Drug Discovery and Agrochemicals

The incorporation of the trifluoromethoxy group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[3] this compound serves as a key intermediate in the synthesis of numerous biologically active compounds.

In Pharmaceuticals

The -OCF3 group can improve a drug's metabolic stability by blocking sites susceptible to enzymatic degradation. Its high lipophilicity can enhance membrane permeability and bioavailability. Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can modulate the acidity of nearby functional groups, potentially leading to stronger interactions with biological targets.[3]

A notable example of the therapeutic potential of a molecule containing the this compound moiety is in the development of anti-tuberculosis agents. It has been reported that this compound can act as a prodrug that is activated to inhibit the growth of Mycobacterium tuberculosis.[11] The proposed mechanism involves the binding of the activated form to the 50S ribosomal subunit, which in turn prevents bacterial transcription and replication.[11] Additionally, it has been suggested that it can bind to DNA with high affinity and specificity, leading to the inhibition of gene expression and RNA synthesis.[11]

Proposed mechanism of anti-tuberculosis action.

In Agrochemicals

In the agrochemical sector, the trifluoromethoxy group is utilized to enhance the efficacy and persistence of herbicides, fungicides, and insecticides.[4] The increased lipophilicity aids in the penetration of the active ingredient through the waxy cuticles of plants and the exoskeletons of insects. The metabolic stability conferred by the -OCF3 group ensures a longer duration of action in the field. This compound is a valuable precursor for the synthesis of such next-generation crop protection agents.[1]

Experimental Protocols

Synthesis of this compound from 4-(Trifluoromethoxy)aniline

This protocol is a representative example of a common laboratory-scale synthesis.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 4-(trifluoromethoxy)aniline to a solution of concentrated sulfuric acid in water.

-

Maintain the temperature below 5°C and add a solution of sodium nitrite in water dropwise. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, bring a solution of dilute sulfuric acid to a boil.

-

Slowly add the cold diazonium salt solution to the boiling sulfuric acid solution. Vigorous gas evolution will be observed.

-

After the addition is complete, continue heating for a short period to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small drop of the liquid this compound can be placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

-

Interpretation: Look for characteristic absorption bands corresponding to the O-H stretch (broad, ~3350 cm⁻¹), aromatic C-H and C=C stretches, and the strong C-F stretching vibrations (typically in the 1300-1100 cm⁻¹ region).[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Interpretation: Analyze the chemical shifts, coupling patterns, and integration of the signals to confirm the structure of the molecule.

Conclusion

This compound stands as a testament to the transformative power of organofluorine chemistry. From its conceptual roots in the pioneering work of L. M. Yagupol'skii to its current status as a versatile and indispensable building block, its journey highlights the continuous quest for novel molecular architectures with enhanced properties. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis, properties, and applications of this compound is crucial for leveraging its unique attributes to design and create the next generation of innovative products.

References

Sources

- 1. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. chemrevlett.com [chemrevlett.com]

- 10. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 11. This compound | 828-27-3 | FT64442 [biosynth.com]

- 12. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]

- 13. Phenol, 4-(trifluoromethoxy)- [webbook.nist.gov]

An In-Depth Technical Guide to the Electronic Properties of the Trifluoromethoxy Group on a Phenol Ring

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group stands out for its unique electronic and physicochemical properties. When appended to a phenol ring, the -OCF₃ group exerts a profound influence on the molecule's acidity, reactivity, and potential for intermolecular interactions. This guide provides a comprehensive technical overview of these electronic effects, offering insights for researchers, scientists, and drug development professionals. The incorporation of the trifluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of a compound, making it a valuable tool in the design of novel pharmaceuticals and agrochemicals.[1][2][3]

The trifluoromethoxy group is often considered a "super-methoxy" group due to its distinct electronic profile compared to the traditional methoxy (-OCH₃) substituent. While both are oxygen-linked, the powerful electron-withdrawing nature of the three fluorine atoms in the -OCF₃ group dramatically alters its effect on the aromatic system.

The Duality of Electronic Influence: Induction vs. Resonance

The net electronic effect of the trifluoromethoxy group on a phenol ring is a nuanced interplay between two fundamental electronic phenomena: the inductive effect and the resonance effect.

The Inductive Effect (-I)